1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Overview
Description
“1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17NO4S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” consists of a piperidine ring attached to a carboxylic acid group and a phenyl group substituted with a methylsulfonyl group .Physical And Chemical Properties Analysis
The molecular weight of “1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” is 283.34 g/mol .Scientific Research Applications
Beta(3) Adrenergic Receptor Agonists
A study by Hu et al. (2001) focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, which were evaluated for their activity on human beta(3)-adrenergic receptors. These compounds, including 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid, showed potential as potent full agonists at the beta(3) receptor, indicating their significance in related scientific research (Hu et al., 2001).
Aurora Kinase Inhibitors in Cancer Treatment
In cancer research, derivatives of piperidine-4-carboxylic acid have been studied for their role in inhibiting Aurora A, a kinase involved in cell division. This suggests its potential application in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Phospholipase A2 Inhibitors
Oinuma et al. (1991) synthesized and evaluated a series of benzenesulfonamides, including compounds structurally related to 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid, as membrane-bound phospholipase A2 inhibitors. These compounds were found to significantly reduce myocardial infarction in animal models, highlighting their potential therapeutic applications (Oinuma et al., 1991).
Solvent Influence in Sulfoxide Thermolysis
Research by Bänziger et al. (2002) investigated the effect of solvents on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, including derivatives of piperidine-3-carboxylate. This study provides insight into the chemical behavior of such compounds under different conditions (Bänziger et al., 2002).
Crystal Structures of Alanylpiperidine Analogues
Mambourg et al. (2021) determined the crystal structures of alanylpiperidine analogues, including those related to 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid. This research helps in understanding the structural properties of these compounds, which can be crucial for their application in various scientific fields (Mambourg et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-6-4-11(5-7-12)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYRCQDOTWNJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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